N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl sulfonyl group, and a dihydropyrimidinyl sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of aniline to form 3-bromoaniline.
Synthesis of the Dihydropyrimidinyl Sulfanyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a suitable dihydropyrimidine derivative to form the sulfonylated intermediate.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the dihydropyrimidinyl sulfanyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or the sulfonyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced bromophenyl derivatives and modified sulfonyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can be compared with similar compounds to highlight its uniqueness:
N-(3-bromophenyl)-3,4-dimethoxybenzamide: This compound lacks the dihydropyrimidinyl sulfanyl acetamide moiety, making it less complex and potentially less versatile in its applications.
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: The additional methoxy group may alter its chemical reactivity and biological activity.
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide: This compound has a different core structure, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C20H18BrN3O6S2 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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